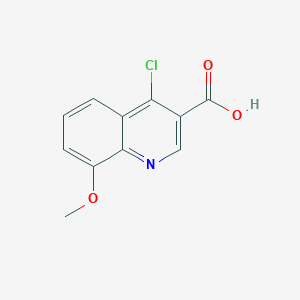

4-Chloro-8-methoxyquinoline-3-carboxylic acid

Vue d'ensemble

Description

4-Chloro-8-methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H8ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 8-methoxyquinoline.

Chlorination: The 8-methoxyquinoline is chlorinated at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Carboxylation: The chlorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position. This can be achieved using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to synthesize derivatives with varied biological activities.

Key Reagents and Conditions

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Polar aprotic solvents like acetonitrile (MeCN)

Example Reaction

Reaction with phosphorus oxychloride (POCl₃) in acetonitrile at 90°C yields ethyl 4-chloro-8-methoxyquinoline-3-carboxylate with 98% efficiency .

| Reaction Component | Specification |

|---|---|

| Starting Material | 4-Hydroxy-8-methoxyquinoline-3-carboxylate |

| Reagent | POCl₃ |

| Solvent | Acetonitrile |

| Yield | 98% |

Esterification and Hydrolysis

The carboxylic acid group participates in esterification and hydrolysis reactions, enabling functional group interconversion.

Esterification Protocol

-

Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Conditions : Reflux in ethanol for 2 hours

Hydrolysis Protocol

-

Base : Potassium hydroxide (KOH)

-

Solvent : 80% ethanol

-

Conditions : Reflux for 2 hours, followed by acidification to pH 4–5

Example Application

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate undergoes hydrolysis to regenerate the carboxylic acid derivative, critical for biological testing .

Functionalization via Halogen Exchange

The chlorine atom can be replaced by other halogens or functional groups under metal-catalyzed conditions, though specific protocols for this compound require further optimization.

Theoretical Pathway

-

Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄)

-

Reagent : Boronic acids or amines

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

Stability Under Oxidative/Reductive Conditions

Limited direct data exists, but analogous quinoline derivatives show:

-

Oxidation : Forms N-oxide derivatives with H₂O₂ or m-CPBA.

-

Reduction : Yields dihydroquinoline derivatives using NaBH₄ or LiAlH₄.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Chloro-8-methoxyquinoline-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential against various infectious diseases due to their antibacterial and antifungal properties. For example, it has been investigated for its efficacy against multi-drug-resistant strains of bacteria and fungi.

Antimalarial Research

Recent studies have highlighted the compound's potential in developing new antimalarial drugs. Research indicates that derivatives of this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. A study reported that certain analogs exhibited significant activity against both chloroquine-sensitive and resistant strains, suggesting they could be developed into effective treatments .

Biological Research

The compound is employed to study the mechanisms of action of quinoline derivatives. It aids in understanding how these compounds interact with biological targets, which can lead to the discovery of new therapeutic agents. Notably, it has been shown to modulate key signaling pathways involved in cell growth and differentiation .

Agricultural Chemistry

In agricultural applications, this compound is used in formulating agrochemicals. Its effectiveness as a pesticide offers an environmentally friendly alternative to traditional chemicals, targeting pests while minimizing ecological impact .

Material Science

The compound is also explored for its potential use in developing advanced materials, such as coatings and polymers that require specific chemical resistance and durability. Its unique chemical structure contributes to enhanced material properties .

Analytical Chemistry

In analytical settings, this compound serves as a standard reference material in various methods, ensuring accuracy in detecting and quantifying related compounds across different samples .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Chloro-8-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloroquinoline-3-carboxylic acid

- 8-Methoxyquinoline-3-carboxylic acid

- 4-Chloro-8-hydroxyquinoline-3-carboxylic acid

Uniqueness

4-Chloro-8-methoxyquinoline-3-carboxylic acid is unique due to the presence of both chloro and methoxy substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

4-Chloro-8-methoxyquinoline-3-carboxylic acid is a derivative of the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from 8-methoxyquinoline. Various synthetic pathways have been explored, including the introduction of the carboxylic acid group through carboxylation reactions. Recent advancements have highlighted efficient methods that yield high purity and yield rates, facilitating further biological testing.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against drug-resistant strains.

Antiviral Activity

Research has also explored the antiviral properties of this compound, particularly its efficacy against viral infections. In vitro studies have demonstrated that this compound inhibits viral replication in several models, including those for influenza and coronaviruses. For instance, derivatives with enhanced lipophilicity exhibited increased antiviral activity, suggesting a structure-activity relationship that could be leveraged for drug design .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In studies involving HeLa cells and A549 lung cancer cells, the compound displayed significant cytotoxic effects with IC50 values ranging from 5 to 20 µM, indicating its potential as a chemotherapeutic agent. Notably, it was found to be more selective towards cancer cells compared to normal fibroblasts .

Case Studies

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and found it to be comparably effective to standard treatments like ciprofloxacin but with a lower MIC value .

- Antiviral Mechanism : Research indicated that the mechanism of action involves interference with viral entry or replication processes. The compound was shown to disrupt viral RNA synthesis at concentrations that did not affect host cell viability .

- Cytotoxicity in Cancer Models : In a comparative study with cisplatin, this compound demonstrated lower cytotoxicity in normal cells while maintaining efficacy against cancerous cells, suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

4-chloro-8-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWBLZDPQJWVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562885 | |

| Record name | 4-Chloro-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-73-8 | |

| Record name | 4-Chloro-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.